molecular formula C16H26O B12623238 1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene CAS No. 918828-00-9

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene

Cat. No.: B12623238
CAS No.: 918828-00-9
M. Wt: 234.38 g/mol
InChI Key: VESUBCYYZCDTEE-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a tert-butyl group and an alkoxy group derived from hexan-2-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene can be synthesized through multiple synthetic routes. One common method involves the alkylation of 1-tert-butyl-3-hydroxybenzene with hexan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-3-ethoxybenzene: Similar structure but with an ethoxy group instead of a hexan-2-yloxy group.

    1-tert-Butyl-4-methoxybenzene: Features a methoxy group at the para position relative to the tert-butyl group.

    1-tert-Butyl-2-methoxybenzene: Features a methoxy group at the ortho position relative to the tert-butyl group.

Uniqueness

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene is unique due to the presence of the hexan-2-yloxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

918828-00-9

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-tert-butyl-3-hexan-2-yloxybenzene

InChI

InChI=1S/C16H26O/c1-6-7-9-13(2)17-15-11-8-10-14(12-15)16(3,4)5/h8,10-13H,6-7,9H2,1-5H3

InChI Key

VESUBCYYZCDTEE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC1=CC=CC(=C1)C(C)(C)C

Origin of Product

United States

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